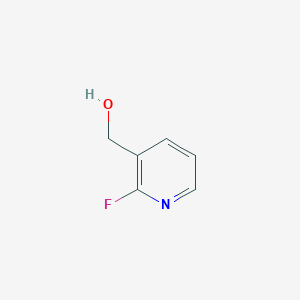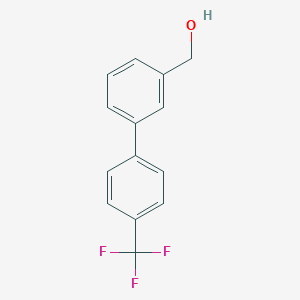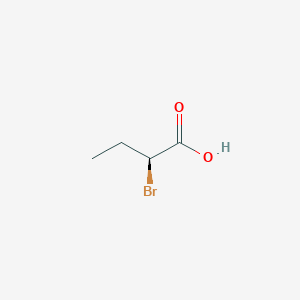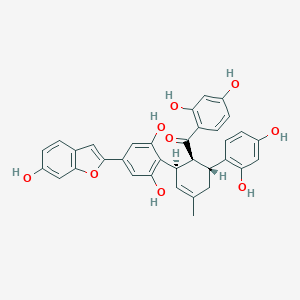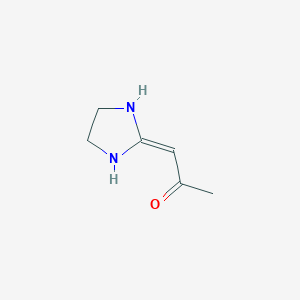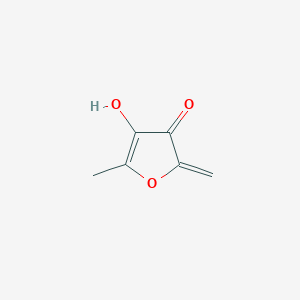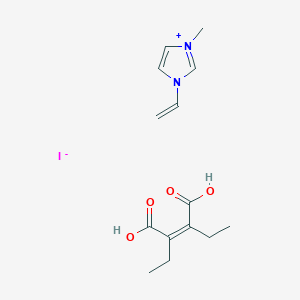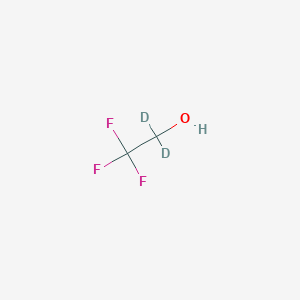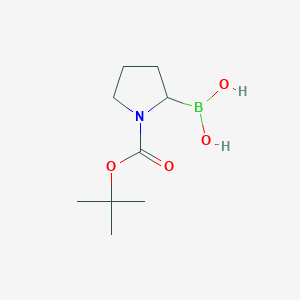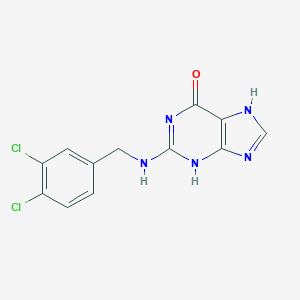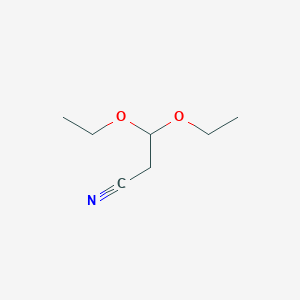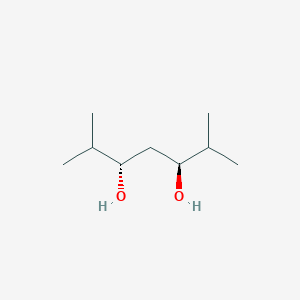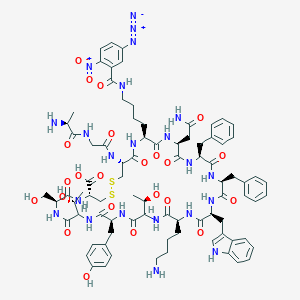
Somatostatin, azidonitrobenzoyl-lys(4)-iodo-tyr(11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Somatostatin, azidonitrobenzoyl-lys(4)-iodo-tyr(11)-, commonly known as ANB-tyr11-somatostatin, is a synthetic peptide that is used in scientific research for its ability to bind to somatostatin receptors. This peptide has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
ANB-tyr11-somatostatin binds to somatostatin receptors, which are G protein-coupled receptors. The binding of ANB-tyr11-somatostatin to these receptors inhibits the production and secretion of various hormones, such as growth hormone, insulin, and glucagon. ANB-tyr11-somatostatin also inhibits cell proliferation and induces apoptosis in certain cell types.
Effets Biochimiques Et Physiologiques
ANB-tyr11-somatostatin has been shown to have a variety of biochemical and physiological effects. This peptide inhibits the production and secretion of growth hormone, insulin, and glucagon. ANB-tyr11-somatostatin also inhibits cell proliferation and induces apoptosis in certain cell types. Additionally, this peptide has been shown to have anti-inflammatory effects and to regulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
ANB-tyr11-somatostatin has several advantages for use in lab experiments. This peptide is highly specific for somatostatin receptors, which allows for the precise targeting of these receptors. Additionally, ANB-tyr11-somatostatin has a photoaffinity label, which allows for the identification of somatostatin receptor subtypes. However, ANB-tyr11-somatostatin has some limitations for use in lab experiments. This peptide is relatively expensive and can be difficult to synthesize and purify.
Orientations Futures
There are several future directions for the use of ANB-tyr11-somatostatin in scientific research. One direction is the development of new somatostatin analogs that have improved binding affinity and specificity for somatostatin receptors. Another direction is the use of ANB-tyr11-somatostatin to study the role of somatostatin in the regulation of metabolism and energy homeostasis. Additionally, ANB-tyr11-somatostatin could be used to study the effects of somatostatin on the immune system and inflammation.
Méthodes De Synthèse
ANB-tyr11-somatostatin is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The peptide is then cleaved from the support and purified. ANB-tyr11-somatostatin is synthesized with the addition of a photoaffinity label, azidonitrobenzoyl, to lysine (4) and iodotyrosine (11) residues.
Applications De Recherche Scientifique
ANB-tyr11-somatostatin is used in scientific research to study the somatostatin receptor system. This peptide has been used to identify and characterize somatostatin receptor subtypes, as well as to study the mechanism of action of somatostatin and its analogs. ANB-tyr11-somatostatin has also been used to study the regulation of hormone secretion and the effects of somatostatin on cell proliferation and apoptosis.
Propriétés
Numéro CAS |
130772-40-6 |
|---|---|
Nom du produit |
Somatostatin, azidonitrobenzoyl-lys(4)-iodo-tyr(11)- |
Formule moléculaire |
C83H106N22O23S2 |
Poids moléculaire |
1844 g/mol |
Nom IUPAC |
(4R,7S,13S,19S,22S,25S,28S,31S,34S,37R)-19-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-34-[4-[(5-azido-2-nitrobenzoyl)amino]butyl]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C83H106N22O23S2/c1-43(85)70(112)90-39-67(111)91-63-41-129-130-42-64(83(125)126)100-79(121)62(40-106)99-82(124)69(45(3)108)102-78(120)59(34-48-24-27-51(109)28-25-48)98-81(123)68(44(2)107)101-73(115)56(22-12-14-30-84)92-76(118)60(35-49-38-89-54-21-11-10-20-52(49)54)96-75(117)58(33-47-18-8-5-9-19-47)94-74(116)57(32-46-16-6-4-7-17-46)95-77(119)61(37-66(86)110)97-72(114)55(93-80(63)122)23-13-15-31-88-71(113)53-36-50(103-104-87)26-29-65(53)105(127)128/h4-11,16-21,24-29,36,38,43-45,55-64,68-69,89,106-109H,12-15,22-23,30-35,37,39-42,84-85H2,1-3H3,(H2,86,110)(H,88,113)(H,90,112)(H,91,111)(H,92,118)(H,93,122)(H,94,116)(H,95,119)(H,96,117)(H,97,114)(H,98,123)(H,99,124)(H,100,121)(H,101,115)(H,102,120)(H,125,126)/t43-,44+,45+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68?,69?/m0/s1 |
Clé InChI |
ZFCSDXPEVHUDAF-YPSIBLKKSA-N |
SMILES isomérique |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCNC(=O)C6=C(C=CC(=C6)N=[N+]=[N-])[N+](=O)[O-])NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCNC(=O)C6=C(C=CC(=C6)N=[N+]=[N-])[N+](=O)[O-])NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
SMILES canonique |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCNC(=O)C6=C(C=CC(=C6)N=[N+]=[N-])[N+](=O)[O-])NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
Séquence |
AGCXNFFWKTYTSC |
Synonymes |
4-Lys-11-iodo-Tyr-azidonitrobenzoyl-somatostatin ANB-Lys(4)-somatostatin somatostatin, azidonitrobenzoyl-Lys(4)-iodo-Tyr(11)- somatostatin, azidonitrobenzoyl-lysine(4)-iodotyrosine(11)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



